molecular formula C7H6NNaO3 B1449341 Sodium 2-hydroxy-2-(pyridin-2-yl)acetate CAS No. 1706465-12-4

Sodium 2-hydroxy-2-(pyridin-2-yl)acetate

Cat. No. B1449341
M. Wt: 175.12 g/mol
InChI Key: KOTLWRWPVUXAKC-UHFFFAOYSA-M
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Description

Sodium 2-hydroxy-2-(pyridin-2-yl)acetate is a chemical compound with the CAS Number: 1706465-12-4 . It has a molecular weight of 175.12 and its IUPAC name is sodium 2-hydroxy-2-(pyridin-2-yl)acetate . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for Sodium 2-hydroxy-2-(pyridin-2-yl)acetate is 1S/C7H7NO3.Na/c9-6(7(10)11)5-3-1-2-4-8-5;/h1-4,6,9H,(H,10,11);/q;+1/p-1 . This indicates the presence of a pyridine ring with a carboxyl group and a hydroxyl group attached to it.


Physical And Chemical Properties Analysis

Sodium 2-hydroxy-2-(pyridin-2-yl)acetate is a powder that is stored at room temperature . Its molecular weight is 175.12 .

Scientific Research Applications

Domino Reaction for Medicinally Relevant Compounds

A study highlighted an efficient domino reaction facilitated by sodium acetate, leading to the rapid synthesis of substituted 4-pyridinyl-2-amino-4H-chromenes, a new type of functionalized 2-amino-4H-chromene scaffold. These compounds, containing uracil-like moiety, are relevant for diverse biomedical applications due to their potential medicinal properties (Elinson et al., 2017).

Synthesis and Characterization of Organotin(IV) Complexes

Another research endeavor involved the synthesis of new organotin(IV) derivatives containing anionic bis(2-pyridylthio)acetate, demonstrating the versatility of sodium-based ligands in the preparation of complex metal organic structures. These complexes were thoroughly characterized, providing insights into their structural and potentially catalytic properties (Benetollo et al., 2005).

Multicomponent Reaction for Cardiovascular Disease Therapy

A sodium acetate-catalyzed multicomponent reaction was developed for the synthesis of substituted 3-(5-hydroxy-3-methylpyrazol-4-yl)-3-arylpropionitriles. This efficient catalytic approach yielded promising compounds for human cardiovascular diseases therapy and other biomedical applications, showcasing an environmentally benign synthetic concept (Elinson et al., 2013).

Unexpected Formation of Indolizine

Research also uncovered the unexpected formation of indolizine compounds during the synthesis of (2-thioxopyridin-1-yl) acetate, revealing interesting pathways in the chemistry of nitrogen-bridging heterocycles. This discovery opens up new avenues for the exploration of complex heterocyclic compounds (Babaev et al., 2005).

Safety And Hazards

Sodium 2-hydroxy-2-(pyridin-2-yl)acetate is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

sodium;2-hydroxy-2-pyridin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.Na/c9-6(7(10)11)5-3-1-2-4-8-5;/h1-4,6,9H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTLWRWPVUXAKC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-hydroxy-2-(pyridin-2-yl)acetate

CAS RN

1706465-12-4
Record name sodium 2-hydroxy-2-(pyridin-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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